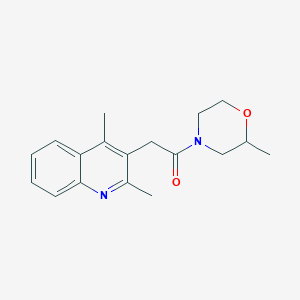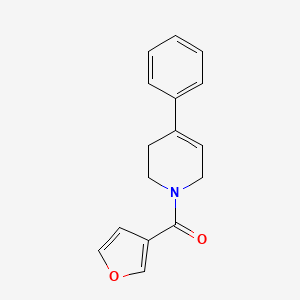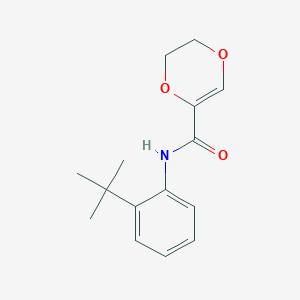![molecular formula C17H17ClN2O3S B7462737 [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is a chemical compound that has shown significant potential in scientific research. It is a small molecule that has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases. Additionally, it has been found to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is its potential in treating various diseases. It has been found to have antitumor activity, potential in treating neurodegenerative diseases, and potential in treating depression and anxiety. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Orientations Futures
There are several future directions for research on [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth and proliferation. Another direction is to study its potential in treating other diseases, such as autoimmune diseases. Additionally, research could be done to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-chloro-5-methylthiobenzoyl chloride with piperazine to form 4-(2-chloro-5-methylsulfanylbenzoyl)piperazine. The second step involves the reaction of 4-(2-chloro-5-methylsulfanylbenzoyl)piperazine with furan-2-carbaldehyde to form this compound.
Applications De Recherche Scientifique
[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone has been studied for its potential in scientific research. It has been found to have antitumor activity and has been studied as a potential anticancer drug. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential in treating depression and anxiety.
Propriétés
IUPAC Name |
[4-(2-chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24-12-4-5-14(18)13(11-12)16(21)19-6-8-20(9-7-19)17(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIAMBMJHDFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)